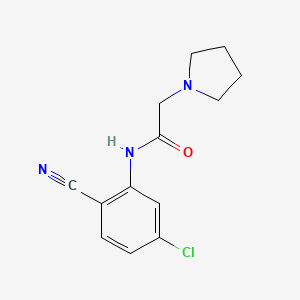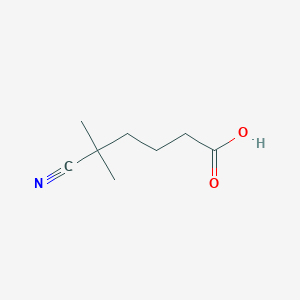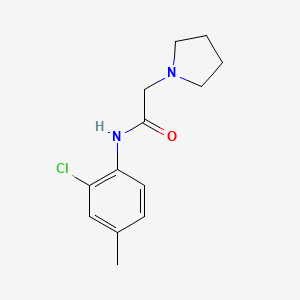
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide, also known as CCPA, is a chemical compound that has been widely used in scientific research due to its unique properties. CCPA is a potent agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body.
Wirkmechanismus
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide acts as an agonist of the A1 adenosine receptor. When N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide binds to the receptor, it activates a G protein-coupled signaling pathway that leads to the inhibition of adenylyl cyclase and the activation of potassium channels. This results in a decrease in intracellular cyclic AMP levels and hyperpolarization of the cell membrane. The activation of the A1 adenosine receptor by N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide also leads to the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase coronary blood flow, and decrease myocardial oxygen consumption. N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has also been shown to modulate the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. In addition, N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has several advantages for laboratory experiments. It is a highly selective agonist of the A1 adenosine receptor, which allows for specific targeting of this receptor. N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide is also stable and easy to handle, which makes it a convenient tool for research. However, N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide does have some limitations. It has a short half-life in vivo, which limits its use in long-term experiments. N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide also has a low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide. One area of research is the development of new adenosine receptor agonists and antagonists based on the molecular structure of N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide. Another area of research is the investigation of the role of the A1 adenosine receptor in various diseases such as Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide is a potent agonist of the A1 adenosine receptor that has been widely used in scientific research. Its unique properties make it a valuable tool for investigating the role of the A1 adenosine receptor in various physiological processes and diseases. While N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has some limitations, its advantages make it a convenient tool for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications of N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide and its molecular mechanisms of action.
Synthesemethoden
The synthesis of N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide involves the reaction of 5-chloro-2-cyanophenol with pyrrolidine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as pyridine. The product is then purified by recrystallization. The yield of N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has been widely used in scientific research as a tool to study the A1 adenosine receptor. It has been used in both in vitro and in vivo experiments to investigate the role of the A1 adenosine receptor in various physiological processes such as cardiac function, neurotransmitter release, and sleep regulation. N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has also been used to study the effects of adenosine receptor agonists and antagonists on various diseases such as Parkinson's disease, epilepsy, and ischemia.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-4-3-10(8-15)12(7-11)16-13(18)9-17-5-1-2-6-17/h3-4,7H,1-2,5-6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUUMYZDJWIXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)
![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)
![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)


![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7636797.png)
